molecular formula C25H31N3O4 B12582527 N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide CAS No. 499105-01-0

N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide

Cat. No.: B12582527
CAS No.: 499105-01-0
M. Wt: 437.5 g/mol
InChI Key: CJZLQDQFNIPCLB-UHFFFAOYSA-N
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Description

N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide is a complex organic compound with the molecular formula C25H31N3O4. It is known for its unique structure, which includes a cyclohexylamino group, a butanyl chain, and a methoxybenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclohexylamino group, followed by the attachment of the butanyl chain and the methoxybenzoyl group. Common reagents used in these reactions include cyclohexylamine, butanoyl chloride, and 4-methoxybenzoic acid. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound and remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

CAS No.

499105-01-0

Molecular Formula

C25H31N3O4

Molecular Weight

437.5 g/mol

IUPAC Name

N-[1-(cyclohexylamino)-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C25H31N3O4/c1-3-21(25(31)26-18-9-5-4-6-10-18)27-24(30)20-11-7-8-12-22(20)28-23(29)17-13-15-19(32-2)16-14-17/h7-8,11-16,18,21H,3-6,9-10H2,1-2H3,(H,26,31)(H,27,30)(H,28,29)

InChI Key

CJZLQDQFNIPCLB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1CCCCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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